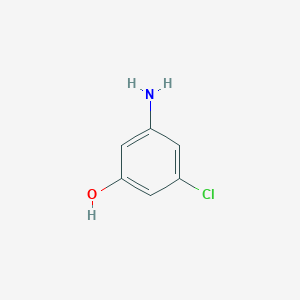

3-Amino-5-chlorophenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-amino-5-chlorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO/c7-4-1-5(8)3-6(9)2-4/h1-3,9H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOBPGDXYRPFRIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1O)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70601689 | |

| Record name | 3-Amino-5-chlorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70601689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

883195-40-2 | |

| Record name | 3-Amino-5-chlorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70601689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Amino-5-chlorophenol: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound 3-Amino-5-chlorophenol, detailing its chemical structure, physical and spectral properties, synthesis, reactivity, and applications, particularly within the pharmaceutical and chemical industries.

Chemical Structure and Identification

This compound is an aromatic organic compound containing an amino group, a chloro group, and a hydroxyl group attached to a benzene ring. These functional groups are positioned at carbons 1, 3, and 5, respectively.

Chemical Structure:

Figure 1: Chemical structure of this compound.

Table 1: Chemical Identification

| Identifier | Value |

| CAS Number | 883195-40-2 |

| Molecular Formula | C6H6ClNO |

| Molecular Weight | 143.57 g/mol |

| IUPAC Name | This compound |

| InChI | 1S/C6H6ClNO/c7-4-1-5(8)3-6(9)2-4/h1-3,9H,8H2 |

| InChIKey | JOBPGDXYRPFRIV-UHFFFAOYSA-N |

| SMILES | Nc1cc(O)cc(Cl)c1 |

Physicochemical Properties

This compound is a solid at room temperature and should be stored in a dark place under an inert atmosphere.

Table 2: Physical Properties

| Property | Value |

| Physical Form | Solid |

| Purity | 97% |

| Storage Temperature | 2-8°C |

Spectral Properties

Spectral data is crucial for the identification and characterization of this compound.

3.1. ¹H NMR Spectroscopy

A ¹H-NMR spectrum of synthesized this compound in DMSO-d6 showed the following peaks: δ= 5.25 (broad single peak, 2H), 5.92 (double peak, 2H), 6.03 (triple peak, 1H), and 9.29 (single peak, 1H).[1]

3.2. Mass Spectrometry

Liquid chromatography-mass spectrometry (LC/MS) analysis with electrospray ionization (ESI) in positive mode shows a peak at m/z = 144 [M + H]⁺, corresponding to the protonated molecule.[1]

Synthesis

A general and effective method for the synthesis of this compound involves the reduction of 3-chloro-5-nitrophenol.

4.1. Experimental Protocol: Reduction of 3-chloro-5-nitrophenol [1]

Materials:

-

3-chloro-5-nitrophenol (3.00 g, 17.3 mmol)

-

Zinc powder (5.65 g, 86.4 mmol)

-

Ammonium chloride (1.85 g, 34.6 mmol)

-

Ethanol (80 mL)

-

Water (16 mL)

-

Ethyl acetate

-

Dichloromethane

-

Sodium sulfate

-

Celite

Procedure:

-

Dissolve 3-chloro-5-nitrophenol and zinc powder in ethanol in a reaction vessel and heat the mixture to 60°C.

-

Prepare an aqueous solution of ammonium chloride and add it dropwise to the reaction mixture.

-

Maintain the reaction temperature at 60°C and continue stirring for 3 hours.

-

After the reaction is complete, filter the mixture through Celite and remove the solvent under vacuum.

-

Dissolve the residue in water and extract with ethyl acetate.

-

Dry the organic layer with sodium sulfate and remove the solvent under vacuum.

-

Grind the residue with dichloromethane and collect the precipitate by filtration to obtain this compound as a yellow crystalline solid (yield: 77%).

References

An In-depth Technical Guide to the Physicochemical Characteristics of 3-Amino-5-chlorophenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical characteristics of 3-Amino-5-chlorophenol (CAS No: 883195-40-2), a substituted aromatic compound with potential applications in chemical synthesis and drug discovery. This document collates available experimental and computed data on its fundamental properties, outlines detailed experimental protocols for their determination, and presents logical workflows for its synthesis and characterization. Due to the limited availability of specific experimental data for this compound, this guide also includes comparative data for structurally related analogs, 3-aminophenol and 3-chlorophenol, to provide a contextual understanding of its properties.

Introduction

This compound is a bifunctional organic molecule featuring an amino group, a hydroxyl group, and a chlorine atom substituted on a benzene ring. This unique combination of functional groups imparts specific electronic and steric properties that make it an interesting building block for the synthesis of more complex molecules, including pharmaceutical intermediates and other specialty chemicals. A thorough understanding of its physicochemical properties is paramount for its effective utilization in research and development, enabling predictions of its reactivity, solubility, and behavior in various chemical and biological systems.

Physicochemical Properties

A summary of the available physicochemical data for this compound is presented below. For comparative purposes, data for the related compounds 3-aminophenol and 3-chlorophenol are also included.

General and Computed Properties of this compound

| Property | Value | Source |

| CAS Number | 883195-40-2 | [1][2][3] |

| Molecular Formula | C6H6ClNO | [1][2][3] |

| Molecular Weight | 143.57 g/mol | [1][2][3] |

| Physical Form | Solid, yellow crystalline form | [2] |

| XLogP3 | 2.3 | [1] |

| Topological Polar Surface Area | 46.3 Ų | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 1 | [1] |

Comparative Physicochemical Data

The following table presents a comparison of available experimental data for this compound and its structural analogs. Note: Experimental values for the melting point, boiling point, pKa, and aqueous solubility of this compound are not currently available in the cited literature.

| Property | This compound | 3-Aminophenol | 3-Chlorophenol |

| Melting Point | Not Available | 122-124 °C[4] | 32.5 °C[5] |

| Boiling Point | Not Available | 164 °C at 11 mmHg[4] | 214 °C[5] |

| pKa | Not Available | pKa1: 4.3 (amino), pKa2: 9.8 (hydroxyl) | 9.12[5] |

| Aqueous Solubility | Not Available | 35 g/L at 20 °C[4] | 26 g/L at 20 °C |

Spectral Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound.

¹H-NMR Spectroscopy

The ¹H-NMR spectrum of this compound in DMSO-d6 shows the following characteristic peaks:

-

δ = 5.25 ppm (broad single peak, 2H, -NH₂)

-

δ = 5.92 ppm (double peak, 2H, Ar-H)

-

δ = 6.03 ppm (triple peak, 1H, Ar-H)

-

δ = 9.29 ppm (single peak, 1H, -OH)[2]

Mass Spectrometry

Liquid Chromatography-Mass Spectrometry (LC/MS) analysis provides information on the molecular weight and purity of the compound.

-

Retention Time (R₁): 1.07 min

-

MS (ESIpos): m/z = 144 [M+H]⁺[2]

Experimental Protocols

This section details the general experimental methodologies for determining the key physicochemical properties of aromatic compounds like this compound.

Synthesis of this compound

A common laboratory-scale synthesis involves the reduction of 3-chloro-5-nitrophenol.[2]

Materials:

-

3-chloro-5-nitrophenol

-

Zinc powder

-

Ammonium chloride

-

Ethanol

-

Water

-

Ethyl acetate

-

Sodium sulfate

-

Dichloromethane

-

Celite

Procedure:

-

Dissolve 3-chloro-5-nitrophenol (1.0 eq) and zinc powder (5.0 eq) in ethanol.

-

Heat the mixture to 60 °C.

-

Add an aqueous solution of ammonium chloride (2.0 eq) dropwise to the reaction mixture.

-

Maintain the reaction temperature at 60 °C and continue stirring for 3 hours.

-

Upon completion, filter the reaction mixture through Celite and remove the solvent under vacuum.

-

Dissolve the residue in water and extract with ethyl acetate.

-

Dry the organic layer with sodium sulfate and remove the solvent under vacuum.

-

Grind the residue with dichloromethane and collect the precipitate by filtration to yield this compound.

Determination of Melting Point

The melting point of a solid compound is a key indicator of its purity.

Apparatus:

-

Melting point apparatus (e.g., Thiele tube or digital melting point apparatus)

-

Capillary tubes (sealed at one end)

-

Thermometer

Procedure:

-

Finely powder a small amount of the crystalline this compound.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block slowly, at a rate of 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire solid has melted (T₂).

-

The melting point is reported as the range T₁ - T₂.

Determination of pKa

The acid dissociation constant (pKa) is a measure of the acidity of the phenolic hydroxyl group and the basicity of the amino group. Spectrophotometric or potentiometric titration methods are commonly employed.

Apparatus:

-

UV-Vis spectrophotometer or pH meter with an electrode

-

Volumetric flasks and pipettes

-

Buffer solutions of varying pH

Procedure (Spectrophotometric Method):

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol).

-

Prepare a series of solutions with the same concentration of the compound in buffer solutions of known pH values.

-

Measure the absorbance of each solution at the wavelength of maximum absorbance for both the acidic and basic forms of the molecule.

-

The pKa can be calculated using the Henderson-Hasselbalch equation by plotting the ratio of the concentrations of the deprotonated and protonated forms against the pH.

Determination of Aqueous Solubility

The shake-flask method is a standard procedure for determining the solubility of a compound in water.

Apparatus:

-

Mechanical shaker or agitator

-

Centrifuge

-

Analytical balance

-

HPLC or UV-Vis spectrophotometer

Procedure:

-

Add an excess amount of this compound to a known volume of deionized water in a flask.

-

Seal the flask and agitate it at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After agitation, allow the solution to stand to let undissolved solid settle.

-

Centrifuge an aliquot of the supernatant to remove any suspended particles.

-

Carefully withdraw a known volume of the clear supernatant and dilute it appropriately.

-

Determine the concentration of the dissolved compound in the diluted solution using a calibrated analytical method such as HPLC or UV-Vis spectrophotometry.

-

Calculate the original solubility from the measured concentration and the dilution factor.

Mandatory Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound from 3-chloro-5-nitrophenol.

Caption: Workflow for the synthesis of this compound.

Analytical Characterization Workflow

This diagram outlines a typical workflow for the analytical characterization of synthesized this compound.

Caption: General analytical workflow for the characterization of this compound.

Conclusion

This compound is a valuable chemical intermediate with potential for further functionalization. This technical guide has summarized its known physicochemical characteristics and provided detailed methodologies for the experimental determination of its key properties. While a comprehensive experimental dataset for this specific molecule is still emerging, the provided information, including comparative data and standardized protocols, serves as a robust foundation for researchers and scientists in the fields of chemical synthesis and drug development. The outlined workflows for synthesis and characterization offer a systematic approach to working with this compound. Further experimental investigation is encouraged to fully elucidate its properties and unlock its potential in various applications.

References

An In-depth Technical Guide to 3-Amino-5-chlorophenol (CAS: 883195-40-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Amino-5-chlorophenol (CAS: 883195-40-2), a versatile chemical intermediate with potential applications in drug discovery and medicinal chemistry. This document consolidates available data on its chemical and physical properties, synthesis, and safety information. Furthermore, it explores its prospective utility as a scaffold for the synthesis of novel bioactive molecules, including its potential incorporation into targeted protein degradation platforms like PROTACs. Detailed experimental protocols for its synthesis and potential derivatization are provided, alongside visualizations of synthetic workflows to guide researchers in harnessing the potential of this compound.

Introduction

This compound is a substituted aromatic compound featuring amino, hydroxyl, and chloro functional groups. This unique combination of reactive sites makes it an attractive starting material for the synthesis of a diverse range of more complex molecules. While specific applications in drug development are not yet extensively documented in publicly available literature, its structural motifs are present in various biologically active compounds. The amino and hydroxyl groups offer convenient handles for derivatization, allowing for the exploration of chemical space around this core scaffold. The presence of a chlorine atom can influence the pharmacokinetic and pharmacodynamic properties of derivative compounds, potentially enhancing metabolic stability or binding affinity to biological targets.

This guide aims to provide a foundational resource for researchers interested in exploring the synthetic utility and biological potential of this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. Data is compiled from various chemical suppliers and databases.[1][2][3]

| Property | Value |

| CAS Number | 883195-40-2 |

| Molecular Formula | C₆H₆ClNO |

| Molecular Weight | 143.57 g/mol |

| IUPAC Name | This compound |

| Synonyms | Phenol, 3-amino-5-chloro- |

| Appearance | Solid |

| Purity | Typically ≥97% |

| Storage Conditions | Keep in dark place, inert atmosphere, 2-8°C |

Synthesis of this compound

The primary synthetic route to this compound involves the reduction of the corresponding nitrophenol precursor. A detailed experimental protocol is provided below.

Experimental Protocol: Synthesis from 3-chloro-5-nitrophenol

This procedure is adapted from established chemical literature.[4]

Materials:

-

3-chloro-5-nitrophenol

-

Zinc powder

-

Ammonium chloride

-

Ethanol

-

Water

-

Ethyl acetate

-

Dichloromethane

-

Sodium sulfate

-

Celite

Procedure:

-

Dissolve 3-chloro-5-nitrophenol (1.00 eq) and zinc powder (5.00 eq) in ethanol.

-

Heat the mixture to 60°C.

-

Prepare an aqueous solution of ammonium chloride (2.00 eq).

-

Add the ammonium chloride solution dropwise to the reaction mixture, maintaining the temperature at 60°C.

-

Continue stirring at 60°C for 3 hours.

-

Upon reaction completion, filter the hot mixture through Celite and wash the filter cake with ethanol.

-

Remove the solvent from the filtrate under reduced pressure.

-

Dissolve the residue in water and extract with ethyl acetate (3x).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter and remove the solvent under reduced pressure.

-

Triturate the residue with dichloromethane and collect the resulting precipitate by filtration to yield this compound.

Expected Yield: ~77%

Characterization:

-

¹H-NMR (400 MHz, DMSO-d₆): δ = 9.29 (s, 1H), 6.03 (t, J = 2.0 Hz, 1H), 5.92 (d, J = 2.0 Hz, 2H), 5.25 (s, 2H).

-

LC/MS (ESIpos): m/z = 144 [M+H]⁺.

Potential Applications in Drug Discovery

While direct applications of this compound in drug development are not widely reported, its structure suggests potential as a versatile building block. The amino and hydroxyl groups can be readily functionalized to generate libraries of derivatives for biological screening.

Scaffold for Novel Bioactive Molecules

The this compound core can be derivatized at the amino and hydroxyl positions to explore a range of biological activities. For instance, acylation of the amino group or etherification of the hydroxyl group can lead to compounds with potential antimicrobial, antioxidant, or anticancer properties.

Building Block for Targeted Protein Degraders (PROTACs)

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of target proteins. A typical PROTAC consists of a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a linker. This compound could potentially be incorporated into PROTAC design. For example, the phenolic hydroxyl could serve as an attachment point for a linker, while the amino group could be part of a pharmacophore that binds to a protein of interest or an E3 ligase.

Proposed Experimental Protocols for Derivatization

The following are general protocols for the derivatization of this compound, which can be adapted for the synthesis of a variety of analogs.

General Protocol for N-Acylation

Materials:

-

This compound

-

Acyl chloride or carboxylic acid

-

Coupling agent (e.g., HATU, EDC) if starting from a carboxylic acid

-

Base (e.g., triethylamine, DIPEA)

-

Anhydrous solvent (e.g., dichloromethane, DMF)

Procedure:

-

Dissolve this compound (1.0 eq) and a base (1.5 eq) in an anhydrous solvent.

-

Cool the solution to 0°C.

-

Add the acyl chloride (1.1 eq) dropwise. If using a carboxylic acid, add the coupling agent (1.1 eq) and the carboxylic acid (1.1 eq).

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

General Protocol for O-Alkylation (Etherification)

Materials:

-

This compound

-

Alkyl halide

-

Base (e.g., potassium carbonate, sodium hydride)

-

Anhydrous solvent (e.g., acetone, DMF)

Procedure:

-

To a solution of this compound (1.0 eq) in an anhydrous solvent, add a base (2.0 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add the alkyl halide (1.2 eq) and continue stirring at room temperature or with heating, depending on the reactivity of the halide.

-

Monitor the reaction by TLC.

-

Upon completion, filter off the base and concentrate the filtrate.

-

Partition the residue between water and an organic solvent.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography.

Safety Information

This compound should be handled with appropriate safety precautions in a laboratory setting.

-

Hazard Statements: H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H331 (Toxic if inhaled).

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P310 (IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician).

Users should consult the Safety Data Sheet (SDS) from their supplier for complete and up-to-date safety information.

Conclusion

This compound is a readily accessible chemical intermediate with significant potential for applications in drug discovery and medicinal chemistry. Its trifunctional nature provides a versatile platform for the synthesis of diverse molecular architectures. While its direct biological activities and applications are yet to be fully elucidated, its utility as a scaffold for generating libraries of novel compounds, including potential PROTACs, warrants further investigation. The experimental protocols and synthetic workflows provided in this guide offer a starting point for researchers to explore the chemical space around this promising molecule and unlock its therapeutic potential.

References

Spectroscopic Data of 3-Amino-5-chlorophenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the expected spectroscopic data for the characterization of 3-Amino-5-chlorophenol (CAS No: 883195-40-2). Due to the limited availability of public experimental spectra for this specific compound, this document focuses on predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, derived from the analysis of its chemical structure and comparison with analogous compounds. Detailed, standardized experimental protocols for acquiring this data are also provided to assist researchers in the analytical workflow. This guide is intended to serve as a valuable resource for the unambiguous identification and characterization of this compound in a laboratory setting.

Introduction

This compound is a substituted aromatic compound containing amino, chloro, and hydroxyl functional groups. Its structural complexity necessitates a multi-faceted analytical approach for unambiguous identification and purity assessment. The primary spectroscopic techniques for the characterization of such organic molecules are NMR, IR, and MS. Each technique provides unique and complementary information about the molecular structure. This guide synthesizes the predicted spectroscopic data for this compound and outlines the standard methodologies for their acquisition.

Compound Properties:

| Property | Value | Source |

| Chemical Formula | C₆H₆ClNO | PubChem[1] |

| Molecular Weight | 143.57 g/mol | PubChem[1] |

| Appearance | Solid (predicted) | --- |

| CAS Number | 883195-40-2 | PubChem[1] |

Predicted Spectroscopic Data

The following sections detail the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and data from structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Data (Solvent: DMSO-d₆, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.5 - 10.5 | Singlet (broad) | 1H | Phenolic -OH |

| ~6.5 - 6.8 | Multiplet | 1H | Ar-H |

| ~6.3 - 6.5 | Multiplet | 1H | Ar-H |

| ~6.1 - 6.3 | Multiplet | 1H | Ar-H |

| ~5.0 - 5.5 | Singlet (broad) | 2H | Amino -NH₂ |

Note: The chemical shifts of the aromatic protons are estimations and their exact values and splitting patterns will depend on the final conformation and electronic environment.

Predicted ¹³C NMR Data (Solvent: DMSO-d₆, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~158 | C-OH |

| ~149 | C-NH₂ |

| ~135 | C-Cl |

| ~110 | Ar C-H |

| ~108 | Ar C-H |

| ~105 | Ar C-H |

Note: The assignments are based on the expected electronic effects of the substituents on the aromatic ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted Characteristic IR Absorption Bands (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |

| 3400 - 3200 | Strong, Broad | O-H (Phenol) & N-H (Amine) | Stretching |

| 3100 - 3000 | Medium | Aromatic C-H | Stretching |

| 1620 - 1580 | Medium-Strong | Aromatic C=C | Stretching |

| 1520 - 1480 | Medium-Strong | Aromatic C=C | Stretching |

| 1300 - 1200 | Strong | C-O (Phenol) | Stretching |

| 1350 - 1250 | Medium | C-N (Aromatic Amine) | Stretching |

| 800 - 700 | Strong | C-Cl (Aromatic) | Stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Abundance | Assignment |

| 143/145 | High | [M]⁺ (Molecular Ion) |

| 108 | Medium | [M - Cl]⁺ |

| 79 | Medium | [M - Cl - HCN]⁺ |

Note: The presence of a chlorine atom will result in a characteristic M/M+2 isotopic pattern with a ratio of approximately 3:1, which is a key diagnostic feature for this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

NMR Spectroscopy

-

Instrumentation : A 400 MHz (or higher) NMR spectrometer.

-

Sample Preparation : Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard (δ 0.00).

-

Data Acquisition : Both ¹H and ¹³C NMR spectra are acquired at room temperature. For ¹H NMR, a sufficient number of scans are collected to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled pulse sequence is used.

IR Spectroscopy

-

Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer.

-

Sample Preparation : A small amount of the solid sample is finely ground with anhydrous potassium bromide (KBr) in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition : A background spectrum of the empty sample compartment is first recorded. The KBr pellet containing the sample is then placed in the sample holder, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry

-

Instrumentation : A Gas Chromatography-Mass Spectrometry (GC-MS) system with an electron ionization (EI) source.

-

Sample Preparation : A dilute solution of the sample is prepared in a volatile organic solvent such as methanol or dichloromethane.

-

GC Conditions :

-

Column : A non-polar capillary column (e.g., DB-5ms).

-

Injector Temperature : 250 °C.

-

Oven Program : An initial temperature of 50-100 °C, held for 1-2 minutes, followed by a ramp of 10-20 °C/min to a final temperature of 250-300 °C.

-

Carrier Gas : Helium at a constant flow rate.

-

-

MS Conditions :

-

Ionization Mode : Electron Ionization (EI) at 70 eV.

-

Mass Range : m/z 40-400.

-

Ion Source Temperature : 230 °C.

-

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.

Conclusion

This technical guide provides a foundational set of predicted spectroscopic data and standard analytical protocols for the characterization of this compound. While experimental data is not widely available, the information presented herein offers a robust framework for researchers, scientists, and drug development professionals to confidently identify and characterize this compound. The combination of NMR, IR, and MS, as outlined, provides a comprehensive and orthogonal approach to structural elucidation, ensuring the integrity of research and development activities involving this compound.

References

An In-depth Technical Guide to the Solubility of 3-Amino-5-chlorophenol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Amino-5-chlorophenol, a key intermediate in various synthetic pathways. Understanding the solubility of this compound in different organic solvents is crucial for its effective use in research, development, and manufacturing processes, including reaction optimization, purification, and formulation. This document outlines expected solubility trends, provides detailed experimental protocols for solubility determination, and illustrates the logical workflow of these procedures.

Solubility Data

Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively reported in publicly available literature. However, based on the physicochemical properties of the molecule—possessing a polar phenolic hydroxyl group, a basic amino group, and a lipophilic chlorophenyl ring—and the known solubility of analogous compounds such as other chloro-substituted aminophenols and the parent compound 3-aminophenol, a qualitative and estimated quantitative solubility profile can be established.[1][2][3]

The following table summarizes the expected solubility of this compound in various organic solvents. These values are estimates and should be confirmed experimentally.

| Solvent | Solvent Type | Expected Solubility | Estimated Quantitative Solubility ( g/100 mL at 25°C) |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very Soluble | > 20 |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Very Soluble | > 20 |

| Methanol | Polar Protic | Soluble | 5 - 15 |

| Ethanol | Polar Protic | Soluble | 5 - 15 |

| Acetone | Polar Aprotic | Moderately Soluble | 1 - 5 |

| Ethyl Acetate | Moderately Polar | Slightly Soluble | 0.1 - 1 |

| Dichloromethane | Nonpolar | Sparingly Soluble | < 0.1 |

| Toluene | Nonpolar | Sparingly Soluble | < 0.1 |

| Hexane | Nonpolar | Insoluble | < 0.01 |

Note: The expected and estimated solubilities are based on the general principle of "like dissolves like" and data for structurally similar compounds.[1][2][3] The presence of both hydrogen bond donor (hydroxyl and amino groups) and acceptor sites, along with the polar nature of the C-Cl bond, suggests good solubility in polar solvents. Conversely, the aromatic ring and the chlorine atom contribute to some lipophilicity, which is overcome by the polar functional groups in nonpolar solvents.

Experimental Protocols for Solubility Determination

A reliable method for determining the solubility of this compound is the isothermal shake-flask method, followed by gravimetric or spectroscopic analysis.[4][5][6] This method is considered the "gold standard" for thermodynamic solubility determination.

Principle: An excess amount of the solid solute is equilibrated with a known volume of the solvent at a constant temperature. The concentration of the solute in the resulting saturated solution is then determined.[6]

Apparatus and Materials:

-

This compound (solid, purity >99%)

-

Selected organic solvents (analytical grade)

-

Volumetric flasks

-

Thermostatic shaker bath

-

Analytical balance (± 0.1 mg)

-

Syringe filters (0.45 µm, solvent-compatible)

-

Vials with screw caps

-

Oven

-

UV-Vis Spectrophotometer or HPLC system

Procedure:

-

Preparation: Add an excess amount of this compound to a series of vials, ensuring there will be undissolved solid after equilibration.

-

Solvent Addition: Accurately pipette a known volume (e.g., 10 mL) of the desired organic solvent into each vial.

-

Equilibration: Tightly cap the vials and place them in a thermostatic shaker bath set to the desired temperature (e.g., 25°C). Shake the vials at a constant speed for a sufficient time to reach equilibrium (typically 24-72 hours).[4][7]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed in the thermostatic bath for at least 24 hours to allow the undissolved solid to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw a sample from the clear supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter to remove any undissolved microparticles. The filtration step should be performed quickly to minimize solvent evaporation.

-

Quantification: Determine the concentration of this compound in the filtrate using a validated analytical method.

a) Gravimetric Analysis:

-

Accurately weigh a clean, dry evaporating dish.

-

Pipette a known volume of the clear, saturated filtrate into the evaporating dish.

-

Carefully evaporate the solvent in a fume hood or under a gentle stream of nitrogen.

-

Dry the residue in an oven at a temperature below the compound's melting point until a constant weight is achieved.[5][8]

-

Calculate the solubility based on the mass of the residue and the volume of the filtrate used.

b) UV-Vis Spectroscopy:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax).

-

Construct a calibration curve by plotting absorbance versus concentration.

-

Dilute the filtered saturated solution with the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample and determine its concentration from the calibration curve.

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

Visualizations

Caption: Workflow for determining the solubility of this compound.

Caption: Factors influencing the solubility of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. benchchem.com [benchchem.com]

- 4. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. enamine.net [enamine.net]

- 8. pharmajournal.net [pharmajournal.net]

An In-Depth Technical Guide to the Theoretical Properties of 3-Amino-5-chlorophenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-5-chlorophenol is an aromatic organic compound featuring amino, chloro, and hydroxyl functional groups. Its substituted phenol structure makes it a molecule of interest in medicinal chemistry and material science, often serving as a building block in the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the theoretical and known experimental properties of this compound, offering valuable data for researchers and professionals in drug development and chemical synthesis. While experimental data on the biological activity of this specific compound is limited, this guide also explores the known activities of related aminophenol derivatives to provide context for potential research and development avenues.

Physicochemical and Spectral Data

A compilation of the known and computed physicochemical and spectral properties of this compound is presented below. These data are essential for understanding the compound's behavior in various chemical and biological systems.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₆ClNO | PubChem[1] |

| Molecular Weight | 143.57 g/mol | PubChem[1] |

| CAS Number | 883195-40-2 | Sigma-Aldrich, Guidechem[2] |

| Physical Form | Solid | Sigma-Aldrich |

| Purity | 96-97% | Sigma-Aldrich[3] |

| Storage Temperature | 2-8°C, in dark, inert atmosphere | Sigma-Aldrich |

| Computed XLogP3 | 2.3 | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

Spectral Data

¹H-NMR (400 MHz, DMSO-d₆): A synthesis protocol for this compound characterized the product using ¹H-NMR, revealing the following peaks: δ= 5.25 (broad single peak, 2H), 5.92 (double peak, 2H), 6.03 (triple peak, 1H), and 9.29 (single peak, 1H)[4].

LC/MS (ESIpos): The same study reported a retention time (R₁) of 1.07 min and a mass-to-charge ratio (m/z) of 144 [M+H]⁺[4].

Synthesis and Purification Protocols

Synthesis of this compound

A general and effective method for the synthesis of this compound involves the reduction of 3-chloro-5-nitrophenol[4].

Experimental Protocol:

-

Reaction Setup: Dissolve 3-chloro-5-nitrophenol (1 equivalent) and zinc powder (5 equivalents) in ethanol.

-

Heating: Heat the mixture to 60°C.

-

Addition of Reducing Agent: Add an aqueous solution of ammonium chloride (2 equivalents) dropwise to the reaction mixture.

-

Reaction: Maintain the temperature at 60°C and continue stirring for 3 hours.

-

Workup: Upon completion, filter the reaction mixture through Celite and remove the solvent under vacuum.

-

Extraction: Dissolve the residue in water and extract with ethyl acetate.

-

Drying and Isolation: Dry the organic layer with sodium sulfate, remove the solvent under vacuum, and grind the residue with dichloromethane.

-

Final Product: Collect the resulting precipitate by filtration to obtain this compound as a yellow crystalline solid[4].

Purification by High-Performance Liquid Chromatography (HPLC)

While a specific, validated HPLC method for this compound is not published, a general reverse-phase HPLC method can be developed based on protocols for similar compounds like 4-Amino-3-chlorophenol[5] and other chlorophenols[6][7].

Suggested Starting Protocol:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water with a small amount of acid (e.g., phosphoric acid or formic acid for MS compatibility)[5].

-

Detection: UV detection at a wavelength determined by UV-Vis spectral analysis.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

This method would need to be optimized and validated for parameters such as linearity, precision, accuracy, and specificity.

Biological Activity and Potential Applications (Inferred)

Direct experimental evidence for the biological activity of this compound is currently lacking in publicly available literature. However, the aminophenol and chlorophenol moieties are present in numerous biologically active compounds, suggesting potential avenues for investigation.

Context from Related Compounds:

-

Anticancer Activity: Aminophenol derivatives have been synthesized and evaluated for their antiproliferative effects against various cancer cell lines[8]. The mechanism often involves the induction of apoptosis.

-

Kinase Inhibition: The aminophenol scaffold is found in some tyrosine kinase inhibitors. The development of derivatives of 4-amino-2-(thio)phenol has led to compounds that inhibit protein kinase B/AKT and ABL tyrosine kinase, as well as angiogenesis[9].

-

Antimicrobial and Antioxidant Properties: Various derivatives of aminophenols have demonstrated antimicrobial and antioxidant activities[10].

Given this context, this compound could serve as a valuable starting material or fragment in the design and synthesis of novel therapeutic agents, particularly in oncology. The following diagram illustrates a hypothetical workflow for the initial stages of a drug discovery program utilizing this compound as a scaffold.

Safety and Handling

This compound is classified as a hazardous substance.

-

Hazard Statements: H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H331 (Toxic if inhaled).

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P310 (IF SWALLOWED: Immediately call a POISON CENTER/doctor)[3].

Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the supplier's Safety Data Sheet (SDS).

Conclusion

This compound is a chemical intermediate with well-defined computed theoretical properties and a known synthetic route. While experimental data on its physicochemical properties are not fully comprehensive and information on its biological activity is scarce, the prevalence of the aminophenol and chlorophenol motifs in bioactive molecules suggests its potential as a valuable scaffold in drug discovery and development. Further research is warranted to fully characterize its experimental properties and to explore its potential pharmacological activities. This guide serves as a foundational resource for researchers embarking on studies involving this compound.

References

- 1. This compound | C6H6ClNO | CID 19986947 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. This compound | 883195-40-2 [sigmaaldrich.com]

- 4. This compound | 883195-40-2 [chemicalbook.com]

- 5. Separation of 4-Amino-3-chlorophenol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Design, Synthesis, and Biological Evaluation of Some Novel o-aminophenol Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3-Amino-5-chlorophenol

This guide provides a comprehensive overview of the chemical and physical properties of 3-Amino-5-chlorophenol, tailored for researchers, scientists, and professionals in drug development.

Core Chemical Identity

This compound is an aromatic organic compound containing amino, chloro, and hydroxyl functional groups attached to a benzene ring. Its chemical structure and properties make it a reagent in various chemical syntheses. For instance, it is utilized in studies involving recyclization with benzoxazinones[1].

Quantitative Physicochemical Data

The fundamental molecular and physical properties of this compound are summarized in the table below for clear reference.

| Property | Value | Source |

| Molecular Formula | C6H6ClNO | [2][3][4] |

| Molecular Weight | 143.57 g/mol | [2][3] |

| Monoisotopic Mass | 143.0137915 Da | [2][3] |

| IUPAC Name | This compound | [2] |

| CAS Number | 883195-40-2 | [2][3][4] |

| Physical Form | Solid |

Experimental Protocols

Synthesis of this compound

A documented method for the synthesis of this compound involves the following steps[1]:

-

The reaction temperature is set and maintained at 60 °C with continuous stirring for a duration of 3 hours.

-

Following the reaction period, the mixture is filtered through Celite.

-

The solvent is subsequently removed from the filtrate under vacuum.

-

The resulting residue is dissolved in water and then extracted using ethyl acetate.

-

The organic layer from the extraction is dried with sodium sulfate, and the solvent is again evaporated under vacuum.

-

The final residue is ground with dichloromethane, and the resulting precipitate is collected through filtration to yield this compound as yellow crystals[1].

Visualized Data and Workflows

Logical Workflow for Compound Identification

The following diagram illustrates the logical workflow for the identification and characterization of this compound, starting from its common name to its detailed molecular identifiers.

Caption: Logical workflow for the identification of this compound.

References

An In-depth Technical Guide to the Stability and Storage of 3-Amino-5-chlorophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3-Amino-5-chlorophenol (CAS No. 883195-40-2). The information is intended to ensure the integrity and purity of the compound when used in research and development applications. Due to the limited availability of specific quantitative stability data for this compound in publicly accessible literature, this guide also draws upon information from analogous compounds, such as other aminophenols and chlorophenols, to provide a thorough understanding of potential degradation pathways and appropriate handling strategies.

Physicochemical Properties and Recommended Storage

This compound is a solid, crystalline compound.[1] Proper storage is crucial to maintain its chemical integrity. The primary recommended storage conditions are summarized in the table below.

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8°C | To minimize the rate of potential degradation reactions. |

| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen) | To prevent oxidation, which is a common degradation pathway for aminophenols.[2] |

| Light | Keep in a dark place | To prevent light-induced degradation (photodegradation). |

| Moisture | Store in a tightly sealed container in a dry place. | To prevent hydrolysis and absorption of moisture. |

| Incompatible Substances | Strong oxidizing agents, strong bases, strong acids, and mineral acids.[3] | To avoid chemical reactions that could degrade the compound. |

Potential Degradation Pathways

While specific degradation pathways for this compound are not extensively documented, based on the chemical structure (an aromatic amine and a phenol), several potential degradation routes can be inferred. Oxidation is a primary concern for aminophenols, often leading to the formation of colored polymeric impurities.[2] Exposure to air and light can exacerbate this process.[2]

Additionally, reactions with incompatible substances can lead to degradation. For instance, strong oxidizing agents can readily attack the amino and hydroxyl groups. The hazardous decomposition products upon combustion or thermal degradation include nitrogen oxides, carbon monoxide, and other irritating and toxic fumes and gases.

The following diagram illustrates a logical workflow to prevent the degradation of this compound during storage.

Experimental Protocols for Stability Assessment

A validated stability-indicating analytical method is essential to accurately determine the stability of this compound. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and suitable technique for this purpose. The following is a representative protocol that can be adapted and validated for the analysis of this compound.

Protocol: Stability Assessment by HPLC

Objective: To develop and validate an HPLC method to assess the stability of this compound under various stress conditions.

Materials:

-

This compound reference standard

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (or other suitable buffer components)

-

Forced degradation reagents: Hydrochloric acid, Sodium hydroxide, Hydrogen peroxide

Instrumentation:

-

HPLC system with a UV detector

-

Analytical column (e.g., C18, 250 mm x 4.6 mm, 5 µm)

-

Forced degradation equipment: Oven, Photostability chamber

Procedure:

-

Method Development:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water mixture).

-

Develop a mobile phase and gradient to achieve good separation of the parent peak from any potential degradants. A typical starting point could be a gradient of water (with 0.1% formic acid) and acetonitrile.

-

Set the UV detection wavelength at the maximum absorbance of this compound.

-

-

Forced Degradation Studies:

-

Acid Hydrolysis: Treat a solution of the compound with 0.1 M HCl at an elevated temperature (e.g., 60°C) for a defined period.

-

Base Hydrolysis: Treat a solution of the compound with 0.1 M NaOH at an elevated temperature for a defined period.

-

Oxidative Degradation: Treat a solution of the compound with 3% H₂O₂ at room temperature.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) in an oven.

-

Photostability: Expose the solid compound and a solution to light in a photostability chamber according to ICH guidelines.

-

Analyze samples from each stress condition by the developed HPLC method.

-

-

Method Validation:

-

Validate the HPLC method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent peak.

-

The following diagram illustrates a general workflow for conducting a stability study.

Handling and Safety Precautions

When handling this compound, it is important to use appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a chemical fume hood. In case of discoloration of the solid material, which may indicate degradation, purification by recrystallization before use is recommended to avoid introducing impurities into experiments.[2]

Conclusion

References

An In-depth Technical Guide to the Reactivity of the Amino Group in Aminophenols

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Aminophenols are a class of aromatic compounds that are foundational to numerous applications, from pharmaceuticals to dyes.[1][2][3] These molecules are characterized by the presence of both an amino (-NH₂) and a hydroxyl (-OH) group on a benzene ring. Their chemical behavior is dictated by the interplay between these two functional groups, with the reactivity of the amino group being of particular interest. The isomeric placement of these groups (ortho, meta, or para) significantly influences the electronic environment of the molecule and, consequently, its reaction pathways.[1] This guide provides a detailed exploration of the factors governing the reactivity of the amino group in aminophenols, supported by quantitative data, experimental protocols, and workflow visualizations.

Electronic and Steric Effects on Reactivity

The reactivity of the amino group in aminophenols is primarily governed by the electronic effects exerted by both the amino and hydroxyl substituents. Both groups are activating and ortho-, para-directing for electrophilic aromatic substitution due to their ability to donate electron density to the ring through resonance.[4]

-

In ortho- and para-aminophenols , the electron-donating resonance effects of the -NH₂ and -OH groups reinforce each other, leading to a significant increase in electron density on the aromatic ring. This enhanced nucleophilicity makes the ring highly susceptible to electrophilic attack. The amino group itself is also highly nucleophilic.

-

In meta-aminophenol , the directing effects of the two groups are not cumulative in the same way, leading to more complex regioselectivity in substitution reactions. However, the ring is still considered activated.[1]

-

Substituent Effects : The presence of other substituents can further modify this reactivity. For instance, electron-withdrawing groups like chlorine can decrease the ring's reactivity towards electrophiles through an inductive effect.[4]

The amino group in p-aminophenol is more nucleophilic and therefore more reactive towards electrophiles like acetic anhydride than the hydroxyl group.[5] This chemoselectivity is fundamental in synthetic applications, such as the production of paracetamol.

Key Reactions Involving the Amino Group

The amino group of aminophenols is a versatile functional group that participates in a range of important chemical transformations.

Acylation

Acylation of the amino group is a common reaction, often used for protection or to introduce an amide functionality, which can impart specific biological activities. A prime example is the acetylation of 4-aminophenol with acetic anhydride to produce N-(4-hydroxyphenyl)acetamide, commonly known as paracetamol or acetaminophen.[6][7][8] This reaction is highly chemoselective, with the more nucleophilic amino group reacting preferentially over the hydroxyl group.[5]

Alkylation

Alkylation of the amino group in aminophenols can be achieved to produce secondary or tertiary amines. Selective N-alkylation can be challenging due to the potential for O-alkylation of the hydroxyl group.[9] Methodologies have been developed to achieve selective alkylation of either the amino or hydroxyl group, often involving a protection-deprotection strategy. For instance, the amino group can be protected by forming an imine with an aldehyde, allowing for selective O-alkylation, followed by hydrolysis to restore the amino group.[10][11] Conversely, direct N-alkylation can be achieved through reductive amination.[10][11]

Diazotization

Primary aromatic amines, including aminophenols, can be converted into diazonium salts through a process called diazotization.[1][12] This involves treating the aminophenol with nitrous acid (typically generated in situ from sodium nitrite and a strong acid) at low temperatures (0–5 °C) to prevent the unstable diazonium salt from decomposing.[12][13] The resulting diazonium salts are highly valuable synthetic intermediates that can undergo a variety of subsequent reactions, most notably azo coupling with electron-rich aromatic compounds to form azo dyes.[13][14]

Quantitative Data on Aminophenol Reactivity

The basicity of the amino group and the acidity of the hydroxyl group are key indicators of their reactivity. These properties are quantified by their pKa values. A higher pKa for the conjugate acid (-NH₃⁺) corresponds to a more basic and nucleophilic amino group.

| Property | o-Aminophenol | m-Aminophenol | p-Aminophenol |

| pKa of conjugate acid (-NH₃⁺) | 4.73 | 4.30 | 5.48[15] |

| pKa of hydroxyl group (-OH) | 9.83 | 9.92 | 10.46[15] |

Table 1: pKa Values of Aminophenol Isomers. The data indicates that p-aminophenol has the most basic amino group among the isomers, which contributes to its high reactivity in reactions like acylation.

Experimental Protocols

Protocol for the Synthesis of Paracetamol (Acetaminophen)

Objective: To synthesize N-(4-hydroxyphenyl)acetamide by the selective N-acetylation of 4-aminophenol.

Materials:

-

Erlenmeyer flask

-

Stir bar or stirring rod

-

Büchner funnel and filter flask for vacuum filtration[16]

Procedure:

-

Weigh approximately 3.0 g of 4-aminophenol and place it in a 125 mL Erlenmeyer flask.[7]

-

Add approximately 10 mL of deionized water to the flask.[7]

-

While stirring, cautiously add 4.0 mL of acetic anhydride to the suspension of 4-aminophenol in water.[7][16]

-

Gently heat the mixture in a water bath at about 60-85°C, stirring until all the solid has dissolved.[7][16]

-

Continue stirring for an additional 10 minutes to ensure the reaction goes to completion.[16]

-

Cool the reaction mixture in an ice bath to induce crystallization of the product.[7][16]

-

Collect the precipitated crude paracetamol by vacuum filtration using a Büchner funnel.[16]

-

Wash the crystals with a small amount of cold deionized water to remove soluble impurities.

-

The crude product can be further purified by recrystallization from hot water to obtain pure N-(4-hydroxyphenyl)acetamide.[7]

Visualizations of Workflows and Pathways

Logical Workflow for Investigating Aminophenol Reactivity

Caption: A systematic workflow for the experimental investigation of aminophenol reactivity.

Acylation Pathway: Synthesis of Paracetamol

References

- 1. researchgate.net [researchgate.net]

- 2. Aminophenol Market Forecast Report | Growth & Size Analysis by 2031 [theinsightpartners.com]

- 3. Aminophenol Market Size to Surpass USD 2.68 Billion by 2034 [precedenceresearch.com]

- 4. benchchem.com [benchchem.com]

- 5. homework.study.com [homework.study.com]

- 6. rene.souty.free.fr [rene.souty.free.fr]

- 7. uwaterloo.ca [uwaterloo.ca]

- 8. 2. synthesis-of-paracetamol.pdf [slideshare.net]

- 9. tandfonline.com [tandfonline.com]

- 10. quod.lib.umich.edu [quod.lib.umich.edu]

- 11. researchgate.net [researchgate.net]

- 12. byjus.com [byjus.com]

- 13. benchchem.com [benchchem.com]

- 14. scialert.net [scialert.net]

- 15. 4-Aminophenol | C6H7NO | CID 403 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. chemistry-online.com [chemistry-online.com]

Methodological & Application

Application Notes and Protocols for 3-Amino-5-chlorophenol in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-5-chlorophenol is a versatile bifunctional aromatic compound possessing an amino group, a hydroxyl group, and a chlorine substituent. This unique combination of functional groups makes it a valuable building block for the synthesis of a diverse range of heterocyclic and substituted aromatic compounds, particularly in the fields of medicinal chemistry and materials science. The differential reactivity of the amino and hydroxyl moieties allows for selective chemical transformations, enabling the construction of complex molecular scaffolds. Furthermore, the presence of the chlorine atom provides a site for further functionalization through cross-coupling reactions or nucleophilic aromatic substitution, and it can influence the electronic properties and biological activity of the resulting molecules.[1]

While specific documented synthetic applications for this compound are limited, its chemical properties are analogous to other well-studied aminophenols. This document provides detailed protocols for key synthetic transformations—N-acylation, O-alkylation, and benzoxazole formation—based on established methodologies for similar compounds. These protocols are intended to serve as a practical guide for researchers looking to utilize this compound as a versatile starting material in their synthetic endeavors.

N-Acylation of this compound

Application Note: N-acylation is a fundamental transformation that converts the amino group of this compound into an amide. This modification is often employed in drug development to alter the physicochemical properties of a molecule, such as its solubility, stability, and ability to participate in hydrogen bonding. N-acylated aminophenols are key intermediates in the synthesis of various pharmaceuticals, including analgesics and anti-inflammatory agents. For instance, the well-known analgesic, paracetamol, is an N-acetylated aminophenol.[2] Derivatives of p-aminophenol have shown significant analgesic and anti-inflammatory effects.[3]

Experimental Protocol: N-Acetylation of this compound

This protocol describes the N-acetylation of this compound using acetic anhydride.

Materials:

-

This compound

-

Acetic anhydride

-

Sodium acetate

-

Deionized water

-

Ethanol

-

Hydrochloric acid (for pH adjustment)

-

Standard laboratory glassware and equipment (magnetic stirrer, heating mantle, etc.)

Procedure:

-

In a 100 mL round-bottom flask, dissolve 1.44 g (10 mmol) of this compound in 30 mL of deionized water containing 1.0 mL of concentrated hydrochloric acid.

-

To this solution, add 1.36 g (10 mmol) of sodium acetate trihydrate and stir until all solids are dissolved.

-

Cool the mixture in an ice bath to 0-5 °C.

-

While stirring vigorously, add 1.1 mL (11 mmol) of acetic anhydride dropwise to the cooled solution.

-

After the addition is complete, continue stirring in the ice bath for 1 hour, then allow the mixture to warm to room temperature and stir for an additional 2 hours.

-

Collect the resulting precipitate by vacuum filtration and wash the solid with cold deionized water.

-

Recrystallize the crude product from an ethanol/water mixture to yield N-(3-chloro-5-hydroxyphenyl)acetamide.

Quantitative Data for N-Acylation

| Reagent | Molar Ratio (to Substrate) | Reaction Time (h) | Temperature (°C) | Typical Yield (%) |

| Acetic Anhydride | 1.1 | 3 | 0 - RT | 85-95 |

| Benzoyl Chloride | 1.1 | 4 | 0 - RT | 80-90 |

Synthetic Workflow for N-Acylation

Caption: N-Acylation of this compound.

O-Alkylation of this compound

Application Note: Selective O-alkylation of the phenolic hydroxyl group in this compound yields alkoxy-substituted anilines, which are important intermediates in organic synthesis. This transformation requires the protection of the more nucleophilic amino group prior to alkylation to ensure selectivity. O-alkylated aminophenol derivatives are precursors to a variety of compounds with applications in medicinal chemistry and materials science.

Experimental Protocol: Selective O-Benzylation of this compound

This protocol involves a three-step process: protection of the amino group, O-alkylation, and deprotection.

Materials:

-

This compound

-

Benzaldehyde

-

Methanol

-

Potassium carbonate (K₂CO₃)

-

Benzyl bromide

-

Acetone

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃)

-

Dichloromethane

Procedure:

Step 1: Protection of the Amino Group

-

In a 250 mL round-bottom flask, dissolve 1.44 g (10 mmol) of this compound in 50 mL of methanol.

-

Add 1.06 g (10 mmol) of benzaldehyde and stir the solution at room temperature for 1 hour.

-

Remove the solvent under reduced pressure to obtain the crude N-benzylidene-3-amino-5-chlorophenol, which can be used in the next step without further purification.

Step 2: O-Alkylation

-

Dissolve the crude product from Step 1 in 50 mL of acetone in a round-bottom flask.

-

Add 2.76 g (20 mmol) of potassium carbonate and 1.71 g (10 mmol) of benzyl bromide.

-

Reflux the mixture for 20 hours, monitoring the reaction by TLC.

-

After completion, cool the mixture and filter off the inorganic salts.

-

Remove the solvent from the filtrate under reduced pressure.

Step 3: Deprotection

-

To the crude product from Step 2, add 30 mL of 2M hydrochloric acid and stir at room temperature for 2 hours.

-

Neutralize the solution with saturated sodium bicarbonate.

-

Extract the product with dichloromethane (3 x 30 mL).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 3-amino-5-chloro-1-(benzyloxy)benzene.

Quantitative Data for O-Alkylation

| Alkylating Agent | Base | Solvent | Reaction Time (h) | Temperature (°C) | Typical Yield (%) |

| Benzyl Bromide | K₂CO₃ | Acetone | 20 | Reflux | 85-95 |

| Ethyl Iodide | K₂CO₃ | Acetone | 24 | Reflux | 80-90 |

Synthetic Workflow for O-Alkylation

Caption: Workflow for selective O-alkylation.

Synthesis of Benzoxazole Derivatives

Application Note: Benzoxazoles are a prominent class of heterocyclic compounds with a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] this compound is an excellent precursor for the synthesis of 6-chlorobenzoxazole derivatives. The general synthetic route involves the condensation of the aminophenol with a carboxylic acid or its equivalent (e.g., aldehyde or acid chloride), followed by cyclization.[1] These derivatives are of significant interest in drug discovery, with some halogenated benzoxazoles identified as potent kinase inhibitors.

Experimental Protocol: Synthesis of 6-chloro-2-phenylbenzoxazole

This protocol describes the synthesis of a benzoxazole derivative via condensation with an aromatic aldehyde.

Materials:

-

This compound

-

Benzaldehyde

-

Ethanol

-

Ammonium chloride (NH₄Cl) as a catalyst

Procedure:

-

In a 100 mL round-bottom flask, add 1.44 g (10 mmol) of this compound, 1.06 g (10 mmol) of benzaldehyde, and 0.53 g (10 mmol) of ammonium chloride in 40 mL of ethanol.

-

Equip the flask with a reflux condenser and a magnetic stir bar.

-

Heat the reaction mixture to 80°C with continuous stirring.

-

Maintain the reaction at this temperature for 6-8 hours, monitoring the progress by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into a beaker containing ice-cold water to precipitate the product.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from ethanol to obtain the purified 6-chloro-2-phenylbenzoxazole.

Quantitative Data for Benzoxazole Synthesis

| Aldehyde | Catalyst | Solvent | Reaction Time (h) | Temperature (°C) | Typical Yield (%) |

| Benzaldehyde | NH₄Cl | Ethanol | 6-8 | 80 | 80-90 |

| 4-Chlorobenzaldehyde | NH₄Cl | Ethanol | 6-8 | 80 | 85-95 |

| 4-Methoxybenzaldehyde | NH₄Cl | Ethanol | 6-8 | 80 | 82-92 |

Synthetic Pathway for Benzoxazole Formation

Caption: Synthesis of 6-chlorobenzoxazoles.

Potential Signaling Pathways and Biological Applications

Derivatives of aminophenols and chlorophenols have been investigated for a wide range of biological activities. The incorporation of the this compound scaffold into larger molecules could lead to compounds that target various signaling pathways implicated in disease.

-

Kinase Inhibition: As mentioned, benzoxazole derivatives are known to inhibit protein kinases involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Aurora B Kinase.[4] The synthesis of a library of 6-chlorobenzoxazoles from this compound could lead to the discovery of novel kinase inhibitors for cancer therapy.

-

Antimicrobial Activity: The benzoxazole core is a well-established pharmacophore in the design of antibacterial and antifungal agents.[4] The presence of the chlorine atom in derivatives of this compound may enhance their antimicrobial potency.

-

Antioxidant and Cytotoxic Activities: o-Aminophenol derivatives have demonstrated antioxidant and cytotoxic activities against various cancer cell lines.[5][6]

-

Ferroptosis Inhibition: Recent studies have identified ortho-aminophenol derivatives as potent inhibitors of ferroptosis, a form of regulated cell death.[7]

The exploration of derivatives of this compound represents a promising avenue for the discovery of novel therapeutic agents.

Logical Relationship of Potential Biological Activities

Caption: Potential biological activities.

This compound is a readily available and highly versatile building block for organic synthesis. Its bifunctional nature allows for a variety of chemical transformations, leading to the synthesis of diverse molecular scaffolds. The protocols and data presented here, based on the well-established chemistry of analogous compounds, provide a solid foundation for the application of this compound in the synthesis of novel compounds with potential therapeutic applications in areas such as oncology and infectious diseases. Further exploration of the synthetic utility of this compound is warranted and holds significant promise for the drug discovery and development community.

References

- 1. benchchem.com [benchchem.com]

- 2. Toxicity of the acetyl-para-aminophenol group of medicines to intact intervertebral disc tissue cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Design, Synthesis, and Biological Evaluation of Some Novel o-aminophenol Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. eurekaselect.com [eurekaselect.com]

- 7. Discovery of Novel Ortho-Aminophenol Derivatives Targeting Lipid Peroxidation with Potent Antiferroptotic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

3-Amino-5-chlorophenol: A Versatile Intermediate in Modern Pharmaceutical Synthesis

Application Note AP-2025-12

Introduction

3-Amino-5-chlorophenol, a substituted aromatic amine and phenol, is a key building block in the synthesis of a variety of biologically active molecules. Its unique substitution pattern, featuring amino, hydroxyl, and chloro groups, provides multiple reactive sites for medicinal chemists to elaborate complex molecular architectures. This intermediate is particularly valuable in the development of targeted therapies, including kinase inhibitors for oncology. This document outlines the applications of this compound in the synthesis of specific pharmaceutical agents and provides detailed protocols for its use.

Application in the Synthesis of Kinase Inhibitors

This compound has been successfully employed as a key intermediate in the synthesis of potent and selective kinase inhibitors, which are at the forefront of precision medicine for the treatment of cancer.

Macrocyclic Quinazoline-Based EGFR Inhibitors

Epidermal Growth Factor Receptor (EGFR) is a well-validated target in oncology. This compound serves as a crucial precursor in the synthesis of novel macrocyclic quinazoline-based EGFR inhibitors. These inhibitors are designed to selectively target specific mutations in EGFR, such as L858R and Del19, which are common in non-small cell lung cancer.

The synthesis involves a multi-step sequence where the amino and hydroxyl groups of this compound are strategically utilized to construct the macrocyclic ring system.[1] The phenol moiety can be used as a nucleophile in substitution reactions, while the amino group can participate in condensation or coupling reactions.

Quantitative Data Summary

| Product Class | Intermediate | Reaction Type | Yield (%) | Reference |

| Macrocyclic EGFR Inhibitor | N-(3-chloro-5-hydroxyphenyl)-4-((6-(2-(2-(2-chloroethoxy)ethoxy)ethoxy)quinazolin-4-yl)amino)butanamide | Nucleophilic Substitution | 33 | [1] |

Experimental Protocol: Synthesis of a Macrocyclic EGFR Inhibitor Intermediate

This protocol is adapted from the synthesis of related quinazoline derivatives.[1]

Objective: To synthesize a key intermediate for a macrocyclic EGFR inhibitor using this compound.

Materials:

-

4-((6-chloroquinazolin-4-yl)amino)butanoic acid derivative (1.0 eq)

-

This compound (1.0 eq)

-

Ethanol (as solvent)

Procedure:

-

Dissolve the starting quinazoline derivative (1.0 eq) in ethanol.

-

Add this compound (1.0 eq) to the solution.

-

Heat the reaction mixture at 70°C for 18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product may precipitate out of the solution. If so, collect the solid by filtration.

-

If the product does not precipitate, concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired intermediate.

Logical Workflow for EGFR Inhibitor Synthesis

Caption: Synthetic workflow for macrocyclic EGFR inhibitors.

Imidazo[4,5-b]pyridin-2-one and Oxazolo[4,5-b]pyridin-2-one Derivatives as Cancer Therapeutics

This compound is a valuable starting material for the synthesis of imidazo[4,5-b]pyridin-2-one and oxazolo[4,5-b]pyridin-2-one compounds. These heterocyclic scaffolds are of significant interest in medicinal chemistry as they can act as protein kinase inhibitors, including RAF and Receptor Tyrosine Kinases (RTKs), which are implicated in various cancers.[2]

Quantitative Data Summary

| Product | Starting Material | Reaction Type | Yield (%) | Reference |

| 6-amino-5-(3-chloro-5-hydroxyphenylamino)pyridin-3-ol | This compound | Not specified | 40 | [2] |

Experimental Protocol: General Synthesis of a Pyridinone Derivative

This generalized protocol is based on the information provided in the patent literature.[2]

Objective: To synthesize a substituted pyridinone derivative using this compound.

Materials:

-

Appropriate pyridine precursor (e.g., a dihalopyridine)

-

This compound

-

Suitable solvent (e.g., an alcohol or a polar aprotic solvent)

-

Base (if required, e.g., an inorganic or organic base)

Procedure:

-

Combine the pyridine precursor and this compound in a reaction vessel.

-

Add the solvent and a base, if necessary, to facilitate the reaction.

-

Heat the mixture to an appropriate temperature and stir for a sufficient time to ensure the reaction goes to completion.

-

Monitor the reaction by a suitable analytical method (TLC, LC-MS).

-

After completion, work up the reaction mixture. This may involve extraction, washing, and drying of the organic layer.

-

Purify the crude product using techniques such as crystallization or column chromatography to yield the final compound.

Biaryl Derivatives as DNA Polymerase Q Modulators

In the field of oncology, targeting DNA repair pathways is a promising strategy. This compound has been utilized in the synthesis of biaryl derivatives that modulate the activity of DNA polymerase Q, an enzyme implicated in cancer.[3]

Experimental Protocol: Synthesis of a Biaryl Ether Linkage

This protocol is inferred from the general procedures described in the patent literature.[3]

Objective: To synthesize a biaryl ether derivative using this compound.

Materials:

-

An activated aryl halide or sulfonate

-

This compound

-

A suitable base (e.g., potassium carbonate, cesium carbonate)

-

A suitable solvent (e.g., DMF, DMSO)

-

Optionally, a catalyst (e.g., a copper or palladium catalyst for Ullmann or Buchwald-Hartwig coupling)

Procedure:

-

To a solution of the activated aryl precursor in a suitable solvent, add this compound and the base.

-

If required, add the appropriate catalyst and ligand.

-